3-(4-Chlorophenyl)-2-cyclohexyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves various organic reactions, including reductive arylation of electron-deficient olefins . The synthesis process can be complex and requires careful control of conditions .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the specific conditions and reagents used . More research is needed to provide a detailed chemical reactions analysis for this compound.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, (E)-3-(4-Chlorophenyl)acrylic Acid has a molecular weight of 182.60 and is a solid at 20 degrees Celsius .Scientific Research Applications
Catalytic Reactions and Organic Synthesis
Research has demonstrated the utility of related structures in catalytic reactions and organic synthesis. For example, palladium-catalyzed three-component cyclization of certain acids with carbon monoxide and arylhydrazines has been shown to produce anilinohydroisoindoline diones, highlighting a method for synthesizing complex organic molecules (Il Yoon & C. Cho, 2015). Another study focused on the crystal structure and Hirshfeld surface analysis of a similar compound, shedding light on its molecular geometry and potential for further chemical modifications (M. Akkurt et al., 2021).
Advanced Material Development
Compounds with isoquinoline structures have been investigated for their potential in developing advanced materials. For instance, the reaction of anils with conjugated dienes to give tetrahydroquinoline derivatives underlines the versatility of these compounds in synthesizing new materials with potential applications in electronics and photonics (V. Lucchini et al., 1984).
Catalysis and Chemical Transformations
Studies have also explored the role of isoquinoline derivatives in catalysis and chemical transformations. The superacidic activation of isoquinolinols and their reactions with cyclohexane demonstrate the chemical reactivity and potential of these compounds in synthetic chemistry (K. Y. Koltunov et al., 2002). Similarly, the stoichiometric mechanism of reductive cyclization of a complex isoquinoline derivative has been elucidated, providing insights into the reductive processes in organic chemistry (Yu. V. Polenov et al., 2021).
Chiral Catalysts and Asymmetric Synthesis
The preparation and use of tetrahydroisoquinoline derivatives as chiral catalysts in asymmetric synthesis have been detailed, showcasing the potential of these compounds in producing optically active pharmaceuticals and chemicals (T. Yamashita et al., 1983). This is indicative of the broader applicability of 3-(4-Chlorophenyl)-2-cyclohexyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid and its derivatives in creating enantioselective catalysts for chemical synthesis.
Mechanism of Action
The mechanism of action of similar compounds often involves interactions with biological targets . For example, triclocarban, a similar compound, is known to inhibit the activity of enoyl- (acyl-carrier protein) (ACP) reductase, interrupting cell membrane synthesis and leading to bacterial growth inhibition .
Safety and Hazards
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-cyclohexyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3/c23-15-12-10-14(11-13-15)20-19(22(26)27)17-8-4-5-9-18(17)21(25)24(20)16-6-2-1-3-7-16/h4-5,8-13,16,19-20H,1-3,6-7H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWDGIQCCPTEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(C(C3=CC=CC=C3C2=O)C(=O)O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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